molecular formula C26H45NO2 B12556265 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide CAS No. 143282-03-5

2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide

Cat. No.: B12556265
CAS No.: 143282-03-5
M. Wt: 403.6 g/mol
InChI Key: SSRCTJUDTOLBCG-UHFFFAOYSA-N
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Description

2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and an acetamide moiety with two butyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 3,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like dimethylformamide.

    Acetamide Formation: The phenoxy intermediate is then reacted with N,N-dibutylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction is typically performed at room temperature in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid
  • 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
  • Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite

Uniqueness

2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the dibutylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

143282-03-5

Molecular Formula

C26H45NO2

Molecular Weight

403.6 g/mol

IUPAC Name

2-[3,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide

InChI

InChI=1S/C26H45NO2/c1-9-13-17-27(18-14-10-2)24(28)20-29-21-15-16-22(25(5,6)11-3)23(19-21)26(7,8)12-4/h15-16,19H,9-14,17-18,20H2,1-8H3

InChI Key

SSRCTJUDTOLBCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)COC1=CC(=C(C=C1)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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